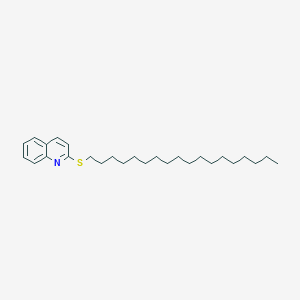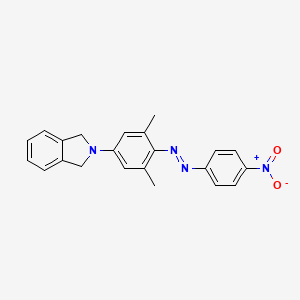
2-(Octadecylthio)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octadecylthio)quinoline is a chemical compound with the molecular formula C27H43NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound features a quinoline ring substituted with an octadecylthio group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylthio)quinoline typically involves the reaction of quinoline with octadecylthiol. One common method is the nucleophilic substitution reaction where quinoline is treated with octadecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(Octadecylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(Octadecylthio)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of materials with specific properties, such as surfactants and lubricants.
作用机制
The mechanism of action of 2-(Octadecylthio)quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The octadecylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting cellular processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.
相似化合物的比较
2-(Octadecylthio)quinoline can be compared with other quinoline derivatives such as:
- 2-(Phenylthio)quinoline
- 2-(Benzylthio)quinoline
- 2-(Dimethylamino)quinoline
Uniqueness
The presence of the long octadecylthio chain in this compound imparts unique properties such as increased hydrophobicity and potential for self-assembly into micelles or other structures. This makes it distinct from other quinoline derivatives with shorter or different substituents.
Similar Compounds
- 2-(Phenylthio)quinoline : Similar structure but with a phenyl group instead of an octadecyl group.
- 2-(Benzylthio)quinoline : Contains a benzyl group, offering different reactivity and properties.
- 2-(Dimethylamino)quinoline : Features a dimethylamino group, affecting its electronic properties and reactivity.
属性
CAS 编号 |
116967-22-7 |
|---|---|
分子式 |
C27H43NS |
分子量 |
413.7 g/mol |
IUPAC 名称 |
2-octadecylsulfanylquinoline |
InChI |
InChI=1S/C27H43NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-27-23-22-25-20-17-18-21-26(25)28-27/h17-18,20-23H,2-16,19,24H2,1H3 |
InChI 键 |
DJBPSUZFRPSUEE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)


![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)




![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)
